

An In-depth Technical Guide to 1-Acetyl-3-indoxyl-d4

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Compound of Interest

Compound Name: 1-Acetyl-3-indoxyl-d4

Cat. No.: B15554663

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Abstract

1-Acetyl-3-indoxyl-d4 is a deuterated analog of 1-acetyl-3-hydroxyindole. This stable isotope-labeled compound serves as a valuable tool in analytical and research settings, particularly in mass spectrometry-based quantitative analysis where it is employed as an internal standard. Its core structure, the indole nucleus, is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active molecules. This technical guide provides a comprehensive overview of **1-Acetyl-3-indoxyl-d4**, including its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development as a building block for peptidomimetics and 5-HT₆ receptor antagonists.

Chemical Identity and Properties

1-Acetyl-3-indoxyl-d4 is a synthetic, deuterated form of N-acetylindoxyl, a derivative of indole. The incorporation of four deuterium atoms into the benzene ring of the indole structure results in a molecule with a higher molecular weight than its non-deuterated counterpart, which is the key feature for its use as an internal standard in mass spectrometry.

Property	Value	Reference
Chemical Name	1-Acetyl-3-indoxyl-d4	
Synonyms	1-Acetyl-3-hydroxyindole-d4, N-Acetyl-3-hydroxyindole-d4, N-Acetylindol-3-ol-d4	
CAS Number	33025-60-4	
Molecular Formula	C ₁₀ D ₄ H ₅ NO ₂	
Molecular Weight	179.21 g/mol	
Appearance	Neat	

Synthesis

While a specific, detailed experimental protocol for the direct synthesis of **1-Acetyl-3-indoxyl-d4** is not readily available in peer-reviewed literature, its synthesis can be inferred from established methods for the deuteration of indoles and the N-acetylation of indoxyls. A plausible synthetic route would involve the deuteration of a suitable indole precursor followed by N-acetylation.

General Experimental Protocol for Deuteration of Indoles

A common method for the deuteration of indoles involves an acid-catalyzed hydrogen-deuterium exchange reaction.^[1]

Materials:

- Indole precursor (e.g., Indole-3-acetic acid)
- Deuterated sulfuric acid (D₂SO₄) in deuterated methanol (CD₃OD)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Diethyl ether (Et₂O)

- Anhydrous sodium sulfate (Na_2SO_4)
- Brine

Procedure:

- A solution of the indole precursor in 20 wt % D_2SO_4 in CD_3OD (0.1 M) is prepared in a sealed tube.
- The reaction mixture is heated to 60-90 °C.
- The progress of the reaction is monitored by ^1H NMR spectroscopy until the desired level of deuteration is achieved.
- Upon completion, the reaction mixture is cooled and slowly added to a saturated aqueous NaHCO_3 solution to quench the reaction.
- The aqueous layer is extracted three times with Et_2O .
- The combined organic extracts are washed with brine, dried over anhydrous Na_2SO_4 , and concentrated under reduced pressure to yield the deuterated indole.[\[1\]](#)

General Experimental Protocol for N-acetylation of Indoles

N-acetylation of the indole nitrogen can be achieved using acetic anhydride.

Materials:

- Deuterated indole precursor
- Acetic anhydride
- Glacial acetic acid (optional solvent)
- Ice-cold water
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution

- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- The deuterated indole is dissolved in acetic anhydride (or a mixture of acetic anhydride and glacial acetic acid).
- The reaction mixture is heated to reflux for 2-4 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
- After cooling to room temperature, the mixture is poured into ice-cold water.
- The mixture is neutralized by the slow addition of a saturated aqueous NaHCO_3 solution.
- The aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , and concentrated under reduced pressure.
- The crude product is purified by column chromatography or recrystallization to yield **1-Acetyl-3-indoxyl-d4**.

Applications in Research and Drug Discovery

The indole scaffold is a cornerstone in the development of various therapeutic agents. **1-Acetyl-3-indoxyl-d4**, as a derivative, holds potential as a building block in the synthesis of novel drug candidates.

Internal Standard in Quantitative Mass Spectrometry

The primary application of **1-Acetyl-3-indoxyl-d4** is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis.^{[2][3]} Its near-identical chemical and physical properties to the non-deuterated analyte, combined with its distinct

mass, allow for accurate and precise quantification by correcting for variations in sample preparation and instrument response.

This protocol provides a general workflow for using a deuterated indoxyl internal standard.

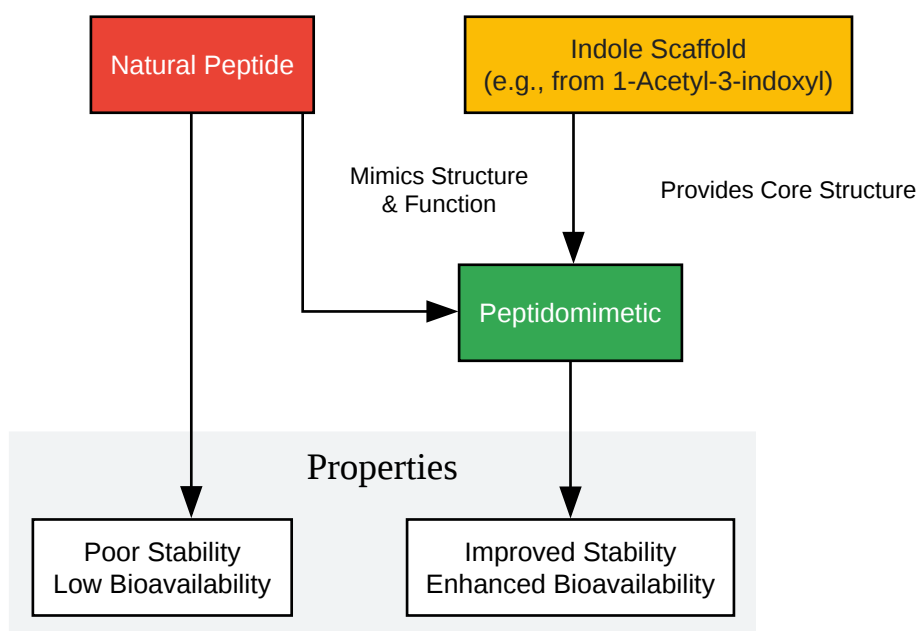
Materials:

- Plasma samples, calibration standards, and quality control samples
- **1-Acetyl-3-indoxyl-d4** (Internal Standard) stock solution
- Acetonitrile (ACN) for protein precipitation
- Formic acid
- Ultrapure water
- LC-MS/MS system

Procedure:

- Sample Preparation (Protein Precipitation):
 - To 100 µL of plasma sample, calibrator, or QC, add a fixed amount of **1-Acetyl-3-indoxyl-d4** internal standard solution.
 - Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
 - Vortex the mixture vigorously for 1 minute.
 - Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube or a 96-well plate for analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Column: A suitable C18 reversed-phase column.

- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- A gradient elution is typically used to separate the analyte from matrix components.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray ionization (ESI), either positive or negative mode, depending on the analyte.
 - Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
- Quantification:
 - The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve generated from standards of known concentrations.



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